N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
CAS No.: 851979-15-2
Cat. No.: VC5480168
Molecular Formula: C18H17ClN4O4S2
Molecular Weight: 452.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851979-15-2 |
|---|---|
| Molecular Formula | C18H17ClN4O4S2 |
| Molecular Weight | 452.93 |
| IUPAC Name | N'-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
| Standard InChI | InChI=1S/C18H17ClN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24) |
| Standard InChI Key | BOYJHAWYIQHERK-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three primary structural domains:
-
4-Chlorobenzo[d]thiazol-2-yl group: A bicyclic aromatic system featuring a chlorine substituent at the 4-position and a thiazole ring fused to a benzene ring. This moiety is structurally analogous to benzothiazole derivatives known for their antimicrobial and enzyme-inhibitory activities .
-
4-(Morpholinosulfonyl)benzohydrazide backbone: A benzohydrazide core substituted at the para position with a morpholine ring linked via a sulfonyl group. The sulfonylmorpholine component is a common pharmacophore in antimycobacterial agents .
-
Hydrazide linkage: The CONHNH₂ group bridges the benzothiazole and sulfonylmorpholine-substituted benzene, distinguishing it from amide-based analogs .
Table 1: Key Molecular Descriptors
*Derived from structural analogs in .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous benzohydrazides are typically synthesized via:
-
Hydrazide Formation: Reaction of 4-(morpholinosulfonyl)benzoic acid hydrazide with 4-chlorobenzo[d]thiazol-2-amine under coupling agents like EDC/HOBt .
-
Schiff Base Formation: Condensation of aryl aldehydes with hydrazides, though this method is more common for arylidene derivatives .
Key reaction steps inferred from include:
-
Activation of the carboxylic acid to an acyl chloride.
-
Nucleophilic substitution with hydrazine to form the benzohydrazide.
-
Coupling with the chlorobenzothiazolyl amine under mild basic conditions.
Physicochemical Profiling
Data from structurally related compounds suggest:
-
LogP (XLogP3): ~2.6 (similar to ), indicating moderate lipophilicity.
-
Aqueous Solubility: <1 mg/mL due to the sulfonyl and morpholine groups .
-
Stability: Susceptible to hydrolysis at the hydrazide linkage under acidic/basic conditions.
Biological Activity and Mechanism
Enzyme Inhibition
Chlorobenzothiazole derivatives are potent tyrosinase inhibitors. In , a related compound (MHY2081) showed IC₅₀ = 1.2 µM, outperforming kojic acid (IC₅₀ = 16.7 µM). Docking studies revealed hydrogen bonding with His263 and hydrophobic interactions with Val283 of tyrosinase .
Table 2: Comparative Bioactivity of Structural Analogs
Structure-Activity Relationships (SAR)
Critical SAR insights from analogous compounds include:
-
Chlorine Position: 4-Chloro substitution on benzothiazole enhances target binding via hydrophobic interactions .
-
Morpholinosulfonyl Group: Increases solubility and stabilizes ligand-receptor complexes through sulfonyl-oxygen hydrogen bonding .
-
Hydrazide vs. Amide: Hydrazides exhibit greater conformational flexibility, potentially improving binding to sterically constrained targets .
Pharmacokinetic and Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume